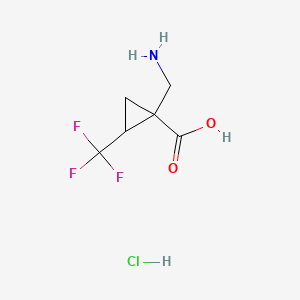![molecular formula C14H18BrNO4 B6609309 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2680599-13-5](/img/structure/B6609309.png)
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (also known as BMPTA) is a synthetic compound belonging to the class of organic compounds known as bromoalkylcarboxylic acids and derivatives. It is a white, crystalline solid with a melting point of 120-123 °C. BMPTA is used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
BMPTA is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. BMPTA is also used in drug development and biochemistry, as it can be used to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
BMPTA acts as a reversible inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of nucleic acids and is essential for the growth and survival of cells. BMPTA binds to the active site of DHFR and prevents it from catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleic acids.
Biochemical and Physiological Effects
BMPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as other types of cells, by blocking the synthesis of nucleic acids. BMPTA has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMPTA in laboratory experiments is its high solubility in a variety of organic solvents, which makes it easy to use in a variety of laboratory settings. However, BMPTA can be toxic and should be handled with caution. Additionally, BMPTA is a relatively expensive compound, which can limit its use in some laboratory experiments.
Direcciones Futuras
There are a number of potential future applications for BMPTA. These include further studies into its mechanism of action and potential use as a drug development tool. Additionally, BMPTA could be used to study the structure and function of proteins and other biological molecules. Furthermore, BMPTA could be used to synthesize a variety of compounds with different functional groups, which could have potential applications in drug development and organic synthesis. Finally, BMPTA could be used to study the effects of inhibitors on the metabolism of drugs, which could potentially lead to increased drug efficacy.
Métodos De Síntesis
BMPTA can be synthesized from 2-bromo-6-methylphenol, tert-butyl bromoacetate, and sodium amide. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds as follows: 2-bromo-6-methylphenol is reacted with tert-butyl bromoacetate in the presence of sodium amide to form an intermediate bromoalkylcarboxylate. This intermediate is then reacted with sodium hydroxide to form BMPTA.
Propiedades
IUPAC Name |
2-(2-bromo-6-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-6-5-7-9(15)10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQTAVNUCJYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
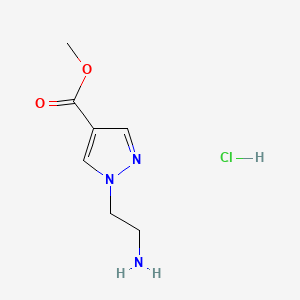
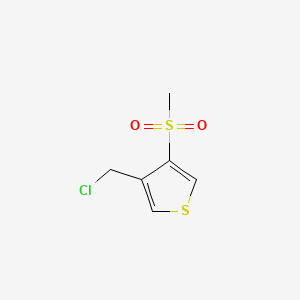
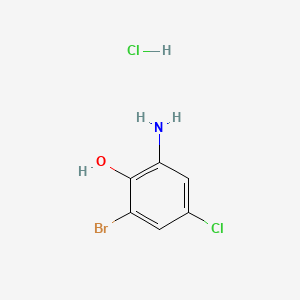
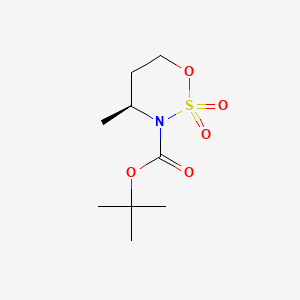
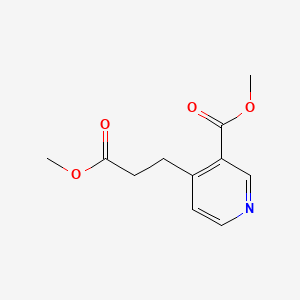

![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)


![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
